6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that is often studied in the fields of medicinal chemistry and organic synthesis. This compound features a pyridazinone core, which is often associated with biological activity and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:
Formation of Pyridazinone Core: The synthesis often starts with the preparation of the pyridazinone nucleus, using reactions like cyclization of appropriate precursors under acidic or basic conditions.
Substitution and Coupling Reactions: The morpholin-4-yl ethyl group is introduced through substitution or coupling reactions, often involving reagents such as piperidine and morpholine under controlled temperatures and using catalysts.
Industrial Production Methods
Industrial methods focus on optimizing yield and purity, using scalable processes like continuous flow chemistry. High-throughput screening for catalysts and reaction conditions is common to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation to form various oxides and reduction to form corresponding alcohols or amines.
Substitution Reactions:
Hydrolysis and Condensation: Reactions with water and other nucleophiles can lead to hydrolysis products, whereas condensation can form complex molecular architectures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitutions.
Major Products
Oxidation Products: Corresponding N-oxides.
Reduction Products: Amines and alcohols.
Substitution Products: Variants with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in organic synthesis, facilitating the creation of more complex molecules for further study.
Biology
Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine
Explored in drug discovery for its potential therapeutic effects, especially in areas like anti-inflammatory and analgesic medication development.
Industry
Utilized in the manufacturing of specialty chemicals and advanced materials, thanks to its complex structure and reactivity.
Mechanism of Action
The precise mechanism by which this compound exerts its effects can vary, but often involves:
Binding to Enzymes or Receptors: This can inhibit or modulate their activity, leading to therapeutic effects.
Pathways: It might affect biochemical pathways involved in inflammation, pain signaling, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds often share a similar core and exhibit comparable biological activities.
Morpholine-containing Compounds: Similar in their ability to modulate receptor activity and enzymatic functions.
Piperidine Derivatives: Known for their wide range of pharmacological activities.
Uniqueness
What sets 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups, which provides a unique reactivity profile and potential for targeted biological activity.
Hope this answers your query and gives you a solid grasp of this intricate compound!
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-20(2,3)18-4-5-19(25)24(21-18)16-17-6-8-22(9-7-17)10-11-23-12-14-26-15-13-23/h4-5,17H,6-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVYHCEVCGJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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